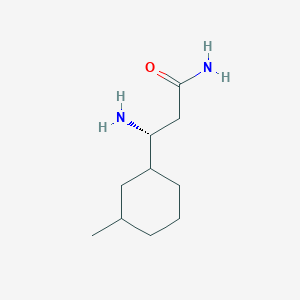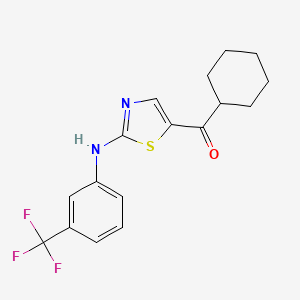
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C17H17F3N2OS |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
cyclohexyl-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22) |
Clé InChI |
YHRSYSXMBBZNLB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
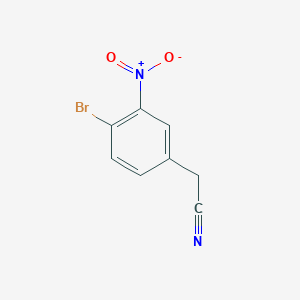
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B13089666.png)

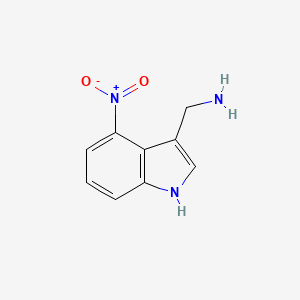
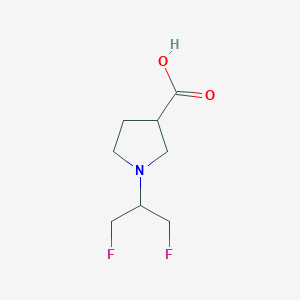
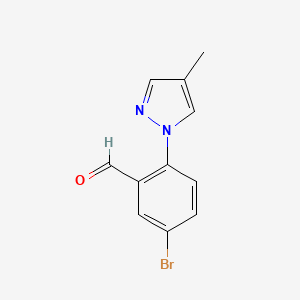
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
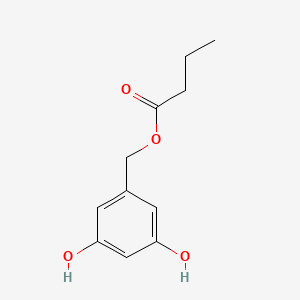
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)

